molecular formula C11H14N4O3S B10844870 5''-methylthio-immucillin-H

5''-methylthio-immucillin-H

Cat. No.: B10844870
M. Wt: 282.32 g/mol
InChI Key: ZXECYVBSYKBAAH-MRQALGCZSA-N
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Description

Contextualization within Antimalarial Drug Discovery and Development

The urgent need for novel antimalarial drugs is driven by the emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. researchgate.net Historically, antimalarial drug discovery has often relied on screening compounds for their ability to kill the parasite, without a full understanding of their mechanisms of action. nih.gov A more targeted approach focuses on the unique metabolic pathways of the parasite that are absent in humans, presenting opportunities for selective drug development. ntu.edu.sg

Plasmodium falciparum is incapable of synthesizing purines de novo and therefore relies on a purine (B94841) salvage pathway to acquire these essential building blocks for nucleic acid synthesis from the host. nih.govplos.org This dependency makes the enzymes of the purine salvage pathway attractive targets for antimalarial drug design. researchgate.netplos.org One such key enzyme is purine nucleoside phosphorylase (PNP), which plays a crucial role in this pathway. nih.govcore.ac.uk Inhibition of PNP can lead to "purine-less death" of the parasite by inducing purine starvation. nih.gov

The compound 5''-Methylthio-immucillin-H (MT-ImmH) has emerged from this targeted drug discovery strategy. researchgate.netresearchgate.net It was specifically designed as a transition-state analogue inhibitor of P. falciparum PNP (PfPNP), aiming to exploit structural and functional differences between the parasite's enzyme and its human counterpart. nih.govresearchgate.net

Historical Trajectory of Immucillin Analogues as Enzyme Inhibitors

Immucillins are a class of powerful enzyme inhibitors designed as stable mimics of the transition states of N-ribosyltransferase reactions. acs.org The development of these analogues is rooted in transition state theory, which posits that a compound mimicking the high-energy transition state of an enzymatic reaction will bind to the enzyme with extremely high affinity. cinz.nz This approach has led to the creation of inhibitors with dissociation constants in the nanomolar to picomolar range. cinz.nz

The first generation of immucillins, such as Immucillin-H (ImmH), were designed based on the transition state of bovine purine nucleoside phosphorylase (PNP). pnas.org ImmH proved to be a potent inhibitor of both human and P. falciparum PNP. core.ac.ukpnas.org It functions by creating a stable mimic of the ribocation-like transition state, effectively blocking the enzyme's catalytic activity. cinz.nzpnas.org While effective, the lack of high selectivity for the parasite enzyme was a limitation. nih.gov

Subsequent research led to the development of further generations of immucillin analogues, including acyclic versions, to improve affinity and define specificity between human and P. falciparum PNPs. researchgate.net This ongoing research into the structure-activity relationships of immucillins has paved the way for the design of more selective inhibitors, such as MT-ImmH. nih.gov

Rationale for Research Focus on this compound as a Selective Inhibitor

The rationale for developing this compound (MT-ImmH) stems from a key metabolic difference between Plasmodium falciparum and humans. The parasite utilizes a unique pathway for recycling the products of polyamine synthesis. nih.gov In this pathway, 5'-methylthioadenosine (MTA) is converted to 5'-methylthioinosine (B12296304) (MTI) by the enzyme adenosine (B11128) deaminase. nih.govnih.gov MTI, a metabolite not found in human metabolism, is then acted upon by P. falciparum purine nucleoside phosphorylase (PfPNP) to produce hypoxanthine (B114508), which enters the purine salvage pathway. nih.govnih.govnih.gov

Crucially, human PNP does not recognize MTI as a substrate. plos.orgnih.gov This dual substrate specificity of PfPNP, accepting both inosine (B1671953) and MTI, presented a unique opportunity for designing a selective inhibitor. nih.govnih.gov Structural studies of PfPNP revealed a solvent-filled cavity near the 5'-hydroxyl binding site, suggesting it could accommodate larger functional groups at this position. nih.govresearchgate.net

Based on this knowledge, MT-ImmH was synthesized as a transition-state analogue of MTI. nih.gov The design incorporated a methylthio group, intended to fit into a hydrophobic pocket within the active site of PfPNP. nih.govrcsb.org This structural feature was predicted to enhance its binding affinity and selectivity for the parasite enzyme over the human ortholog. nih.gov

Research has confirmed this hypothesis, demonstrating that MT-ImmH is a potent inhibitor of PfPNP and exhibits significant selectivity over human PNP. nih.govresearchgate.net This selectivity makes MT-ImmH a promising lead compound in the development of new antimalarial therapies with a potentially improved safety profile.

Research Findings on this compound

Table 1: Inhibitory Activity of this compound (MT-ImmH)

Enzyme Target Inhibitor Dissociation Constant (Kd) / Inhibition Constant (Ki*) Selectivity Factor for PfPNP Reference
P. falciparum PNP (PfPNP) MT-ImmH Kd = 2.7 nM 112-fold nih.govresearchgate.net
Human PNP MT-ImmH Kd = 303 nM nih.govresearchgate.net
P. falciparum PNP (PfPNP) MT-ImmH Ki* = 1.8 nM >160-fold nih.gov
T. gondii PNP MT-ImmH Ki* = 290 nM nih.gov
P. falciparum PNP (PfPNP) Immucillin-H - -
Human PNP Immucillin-H Ki* = 56 pM cinz.nz
Bovine PNP Immucillin-H Ki* = 23 pM cinz.nz

Ki is the equilibrium dissociation constant for an inhibitor.

Table 2: In Vitro Antimalarial Activity

Compound P. falciparum Strain IC50 Reference
This compound (MT-ImmH) 3D7 63 nM researchgate.net
Immucillin-H (ImmH) 3D7 50 nM researchgate.net
This compound (MT-ImmH) Not specified 50 nM nih.gov

*IC50 is the half-maximal inhibitory concentration.

This compound: A Targeted Approach Against Malaria

The global fight against malaria, a devastating disease caused by Plasmodium parasites, is persistently challenged by the emergence of drug-resistant strains. nih.gov This necessitates the exploration of novel therapeutic strategies. One such promising avenue lies in targeting the unique metabolic pathways of the parasite that are essential for its survival but differ from its human host. A key enzyme in the purine metabolism of Plasmodium falciparum, the most lethal species causing malaria, is purine nucleoside phosphorylase (PfPNP). nih.govguidetopharmacology.org The chemical compound this compound (MT-ImmH) has been specifically designed as a potent inhibitor of this crucial enzyme. nih.gov

Molecular Target Characterization: Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP)

Enzymatic Functionality of PfPNP within Plasmodium falciparum Purine Metabolic Pathways

Unlike their human hosts, Plasmodium parasites are incapable of synthesizing purines de novo. plos.orgnih.gov Consequently, they are entirely reliant on salvaging pre-formed purines from the host erythrocyte to construct their own nucleic acids, a process vital for their rapid proliferation. plos.orgnih.gov This dependency makes the enzymes of the purine salvage pathway attractive targets for antimalarial drug development. plos.orgyu.edu The parasite's purine salvage system is notably streamlined, primarily consisting of adenosine deaminase (ADA), purine nucleoside phosphorylase (PNP), and hypoxanthine-xanthine-guanine phosphoribosyltransferase (HXGPRT). nih.govscienceopen.com

Within this pathway, PfPNP plays a central role by catalyzing the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides like inosine and guanosine (B1672433) to produce the corresponding purine base and ribose-1-phosphate. pnas.orguniprot.orgntu.edu.sg The primary product, hypoxanthine, is the main purine precursor utilized by the parasite for the synthesis of all necessary purine nucleotides. nih.govscienceopen.com The purine salvage pathway in P. falciparum begins with the conversion of adenosine to inosine by adenosine deaminase (PfADA), which is then acted upon by PfPNP to generate hypoxanthine. scienceopen.complos.org This hypoxanthine is subsequently converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). plos.org

A distinctive feature of PfPNP is its dual-catalytic function. nih.govasm.org Besides its role in salvaging canonical purine nucleosides, PfPNP is also uniquely capable of metabolizing 5'-methylthiopurines. nih.govplos.org Specifically, it catalyzes the conversion of 5'-methylthioinosine (MTI) to hypoxanthine. plos.orguniprot.org MTI is a metabolite produced from S-methyl-5'-thioadenosine (MTA), a byproduct of polyamine synthesis, through the action of PfADA. nih.govplos.org This dual specificity allows the parasite to recycle purines from both the conventional salvage pathway and from polyamine metabolism, a function not observed in human PNP. nih.govnih.govplos.org This unique catalytic capability of PfPNP has been exploited in the design of specific inhibitors like MT-ImmH. plos.org

Comparative Enzymology: Distinctive Features of PfPNP versus Human Purine Nucleoside Phosphorylase (HsPNP)

Significant differences exist between the parasite's PNP and its human counterpart (HsPNP) at both the sequence and structural levels. While both enzymes catalyze a similar reaction, they share a low amino acid sequence identity of only 9%. nih.gov Structurally, PfPNP is a homohexamer, forming a trimer of dimers, whereas mammalian PNP is a homotrimer. asm.orgasm.org These structural disparities create distinct active site environments. plos.org

The active site of PfPNP possesses a hydrophobic pocket that is not present in the more hydrophilic active site of HsPNP. nih.govmalariaworld.org This hydrophobic region in PfPNP is capable of accommodating the 5'-methylthio group of substrates like MTI and inhibitors such as MT-ImmH. nih.govrcsb.org The crystal structure of PfPNP in complex with MT-ImmH reveals that the methylthio group inserts into this specific hydrophobic pocket. nih.govrcsb.org In contrast, the active site of HsPNP is less suited to bind these 5'-substituted compounds. asm.org Key residues within the PfPNP active site, such as Val66, Val73, and Tyr160, are crucial for this specific interaction with the methylthio group. scienceopen.comresearchgate.net These structural and chemical differences between the active sites of PfPNP and HsPNP are the basis for the selective inhibition by MT-ImmH, which shows a 112-fold preference for the parasite enzyme over the human one. nih.govnih.gov

Interactive Data Table: Inhibitor Dissociation Constants (Kd) for PfPNP and HsPNP

InhibitorPfPNP Kd (nM)HsPNP Kd (nM)Selectivity (HsPNP/PfPNP)
MT-ImmH 2.7 nih.gov303 nih.gov112 nih.gov
Immucillin-H 0.6 asm.org0.056 researchgate.net~0.09

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methylsulfanylpyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O3S/c1-19-11-9(17)8(16)6(15-11)5-2-4-7(14-5)10(18)13-3-12-4/h2-3,6,8-9,11,14-17H,1H3,(H,12,13,18)/t6-,8-,9-,11+/m0/s1

InChI Key

ZXECYVBSYKBAAH-MRQALGCZSA-N

Isomeric SMILES

CS[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CC3=C(N2)C(=O)NC=N3)O)O

Canonical SMILES

CSC1C(C(C(N1)C2=CC3=C(N2)C(=O)NC=N3)O)O

Origin of Product

United States

Molecular Target Characterization: Plasmodium Falciparum Purine Nucleoside Phosphorylase Pfpnp

Comparative Enzymology: Distinctive Features of PfPNP versus Human Purine (B94841) Nucleoside Phosphorylase (HsPNP)

Functional and Substrate Specificity Towards Methylthio-Substituted Nucleosides

P. falciparum PNP (PfPNP) exhibits a unique dual substrate specificity that distinguishes it from its human counterpart. nih.govnih.gov In addition to metabolizing common purine nucleosides like inosine (B1671953) and guanosine (B1672433), PfPNP can efficiently catalyze the phosphorolysis of 5'-methylthioinosine (B12296304) (MTI). nih.govnih.govuniprot.org MTI is a metabolite produced in the parasite from 5'-methylthioadenosine (MTA), a byproduct of the polyamine synthesis pathway. nih.govplos.org This dual functionality in both purine salvage and polyamine metabolism makes PfPNP a particularly attractive target for antimalarial drug design. nih.gov

The ability of PfPNP to accommodate the 5'-methylthio group is attributed to specific structural features within its active site. nih.govnih.gov Crystallographic studies have revealed a hydrophobic pocket adjacent to the 5'-hydroxyl binding site, which can house the methylthio group. nih.gov This is a key difference from human PNP, which does not effectively process MTI. nih.govresearchgate.net The inhibitor 5''-methylthio-immucillin-H (MT-ImmH) was specifically designed to exploit this unique substrate specificity of PfPNP. nih.govresearchgate.net As a transition state analog of MTI, MT-ImmH demonstrates a significant preference for PfPNP, binding with a dissociation constant (Kd) of 2.7 nM, which is 112 times tighter than its binding to human PNP (Kd of 303 nM). nih.govresearchgate.net This selectivity provides a basis for developing inhibitors that specifically target the parasite's enzyme while minimizing effects on the human host.

Site-directed mutagenesis studies have further elucidated the residues critical for this specificity. Mutations in residues within the hydrophobic pocket can disrupt the binding of the 5'-methylthio group while preserving the enzyme's activity towards inosine. nih.gov For instance, a triple mutant of PfPNP designed to mimic the PNP of Toxoplasma gondii (another protozoan parasite) showed a significant reduction in its ability to process MTI while retaining its activity with inosine. nih.gov

Table 1: Kinetic Parameters of PfPNP with Various Substrates

Substrate K_M (μM) k_cat (s⁻¹) Reference
Inosine 4.7 - 17 1.2 - 2.63 uniprot.orgresearchgate.net
Guanosine 2.2 1.1 uniprot.org
2'-Deoxyinosine 25.3 1.5 uniprot.org
2'-Deoxyguanosine 16.3 1.1 uniprot.org
5'-Methylthioinosine 8.8 - 16 0.83 - 1.5 uniprot.org

Preclinical Validation of PfPNP as a Critical Antimalarial Drug Target

Implications of Genetic Knockout Studies of PfPNP on Parasite Growth and Survival

Genetic knockout studies have provided definitive evidence for the essential role of PfPNP in the survival of P. falciparum. researchgate.netnih.gov Targeted gene disruption to eliminate PfPNP expression in the 3D7 strain of the parasite resulted in transgenic parasites (Δpfpnp) with no detectable PNP activity. researchgate.netnih.gov These knockout parasites exhibited a severe growth defect, particularly at physiological concentrations of hypoxanthine (B114508), a crucial purine precursor. researchgate.netnih.gov

The growth of these Δpfpnp parasites could be rescued by supplementing the culture medium with high concentrations of exogenous purines, confirming that the growth defect is due to an inability to salvage necessary purines. nih.gov This conditional disruption highlights that while the gene is essential for normal growth, its function can be bypassed under specific laboratory conditions. nih.gov The study demonstrated that blocking the production of hypoxanthine, either through genetic deletion or biochemical inhibition of PfPNP, leads to a growth defect in the parasite. nih.gov

Furthermore, the Δpfpnp parasites showed altered sensitivity to PNP inhibitors. They were less sensitive to MT-ImmH, an inhibitor that preferentially targets PfPNP, and more sensitive to inhibitors that have a stronger affinity for human PNP. researchgate.netnih.gov This finding validates that PfPNP is indeed the primary target of immucillin-based inhibitors in P. falciparum. researchgate.netnih.gov

Assessment of PfPNP Essentiality for P. falciparum Viability in Host Erythrocytes

The viability of P. falciparum within host erythrocytes is critically dependent on a functional purine salvage pathway, for which PfPNP is essential. nih.govnih.gov The parasite resides within the erythrocyte, which, while lacking the machinery for de novo purine synthesis, is a rich source of purine salvage enzymes. nih.gov However, P. falciparum can survive in erythrocytes deficient in PNP, indicating that the parasite's own PfPNP is sufficient and necessary for its survival. nih.gov

Inhibition of PfPNP with transition-state analogue inhibitors like the immucillins leads to "purine-less death" of the parasite. nih.govnih.gov This occurs because the block in the purine salvage pathway prevents the formation of hypoxanthine, a central precursor for the synthesis of all necessary purines for the parasite's nucleic acids. plos.orgnih.gov This purine starvation ultimately leads to a halt in the parasite's replication cycle and cell death. nih.gov The observation that treatment with these inhibitors causes an accumulation of the trophozoite forms of the parasite and a delayed appearance of the ring stage further supports the critical role of PfPNP in the parasite's developmental cycle. nih.gov

The essentiality of PfPNP is further underscored by the fact that its inhibition can also disrupt the parasite's polyamine metabolism. plos.org By blocking the recycling of MTA, PfPNP inhibitors can lead to a reduction in polyamines, which are crucial for the rapidly proliferating parasite. plos.org This dual impact on both purine and polyamine pathways strengthens the rationale for targeting PfPNP for antimalarial chemotherapy. nih.gov

Mechanistic Insights into 5 Methylthio Immucillin H Inhibition and Selectivity

Principles of Transition State Analogue Inhibition Applied to PfPNP

Purine (B94841) nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway of Plasmodium falciparum (PfPNP), the parasite responsible for the most severe form of malaria. nih.govnih.gov This pathway is essential for the parasite's survival as it cannot synthesize purines de novo and must acquire them from its human host. plos.orgnih.gov PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine (B1671953) and guanosine (B1672433), to the corresponding purine base and ribose-1-phosphate. researchgate.net

The catalytic mechanism of PNP involves a transition state with significant ribooxocarbenium ion character. researchgate.netbenthamscience.com This high-energy, transient species represents the peak of the energy barrier for the reaction. The principle of transition state analogue inhibition is to design stable molecules that mimic the electronic and geometric features of this fleeting transition state. researchgate.netbenthamscience.com By doing so, these analogues can bind to the enzyme's active site with exceptionally high affinity, often orders of magnitude tighter than the natural substrates. researchgate.netnih.gov

Immucillins are a class of powerful transition state analogue inhibitors designed to target PNP. nih.govnih.gov These inhibitors, including Immucillin-H (ImmH), are iminoribitol compounds that mimic the ribooxocarbenium ion of the transition state. nih.gov Their design is a result of detailed kinetic isotope effect studies that elucidated the structure of the enzymatic transition state. researchgate.netresearchgate.net The application of these principles has led to the development of inhibitors with picomolar dissociation constants for various PNPs. benthamscience.com For PfPNP, immucillins have proven to be potent inhibitors, leading to a "purine-less death" of the parasite in culture by blocking the crucial supply of purines. nih.govnih.gov

Molecular Mechanism of PfPNP Inhibition by 5''-Methylthio-Immucillin-H

This compound (MT-ImmH) is a specialized transition state analogue designed to exploit a unique feature of PfPNP. nih.govresearchgate.net Unlike human PNP (HsPNP), PfPNP can process 5'-methylthioinosine (B12296304) (MTI), a product of the parasite's polyamine biosynthesis pathway. plos.orgnih.gov MT-ImmH was synthesized to mimic the transition state of the MTI phosphorolysis reaction catalyzed by PfPNP. researchgate.netresearchgate.net

Disruption of Essential Hypoxanthine (B114508) Supply and Consequences for Parasite Metabolism

Plasmodium falciparum is entirely dependent on the salvage of purines from the host erythrocyte for its survival, as it lacks the machinery for de novo purine synthesis. nih.govnih.gov The purine salvage pathway funnels various purine nucleosides towards the production of hypoxanthine, which is then converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). nih.gov IMP is a central precursor for the synthesis of all necessary purine nucleotides (AMP and GMP) required for DNA and RNA synthesis. nih.gov

Enzymatic Inhibition Kinetics and Potency (Kd values)

This compound is a potent, slow-onset, tight-binding inhibitor of PfPNP. plos.org Slow-onset inhibition is a characteristic feature of many effective transition state analogues, where an initial weak binding is followed by a conformational change that leads to a much tighter enzyme-inhibitor complex. plos.orgresearchgate.net The potency of an inhibitor is often quantified by its dissociation constant (Kd) or inhibition constant (Ki), which represent the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Kd or Ki value indicates a higher binding affinity and greater potency. sciencesnail.comsigmaaldrich.com

MT-ImmH exhibits a high affinity for PfPNP, with reported dissociation constants (Kd) in the low nanomolar range. Specifically, MT-ImmH binds to PfPNP with a Kd value of 2.7 nM. nih.govresearchgate.net Another study reported a similar tight binding, with a Ki* value of 1.8 nM. plos.org This strong binding affinity underscores the effectiveness of MT-ImmH as an inhibitor of the parasite's enzyme.

InhibitorEnzymeKd (nM)Ki* (nM)
This compoundPfPNP2.7 nih.govresearchgate.net1.8 plos.org
This compoundHsPNP303 nih.govresearchgate.net
Immucillin-HPfPNP860 pM nih.gov0.6 nih.gov
Immucillin-HHsPNP56 pM researchgate.net

Kd: Dissociation constant; Ki: Inhibition constant for slow-onset inhibitors.*

Impact on Purine Recycling and Salvage Pathway Flux

The purine salvage pathway in P. falciparum is a high-flux metabolic route essential for the parasite's rapid growth and replication within the host's red blood cells. nih.gov This pathway efficiently recycles purines from the host to sustain the parasite's high demand for nucleic acid precursors. nih.govelifesciences.org PfPNP is a key enzyme in this pathway, channeling both host-derived inosine and parasite-derived MTI into the central purine pool via hypoxanthine. nih.govnih.gov

Inhibition of PfPNP by this compound creates a significant bottleneck in this pathway. nih.gov By blocking the conversion of inosine and MTI to hypoxanthine, MT-ImmH severely restricts the flow of purines into the parasite's metabolic machinery. nih.gov This leads to an accumulation of the upstream substrates and a depletion of downstream products, effectively shutting down the purine recycling and salvage flux. nih.gov The parasite's inability to compensate for this blockade, due to its lack of a de novo synthesis pathway, makes the inhibition of PfPNP a highly effective strategy for killing the parasite. nih.gov The combined role of PfPNP in both general purine salvage and the recycling of MTI from the polyamine pathway makes it a critical metabolic chokepoint, and its inhibition by MT-ImmH has profound consequences for the parasite's viability. nih.gov

Basis of Selective Inhibition for PfPNP over HsPNP

A crucial aspect in the development of effective antimicrobial agents is their selectivity for the pathogen's target over the human counterpart, to minimize host toxicity. researchgate.net this compound was specifically designed to achieve this selectivity for PfPNP over human PNP (HsPNP). researchgate.netresearchgate.net

Quantitative Discrimination Factors and Binding Affinities

The selectivity of this compound (MT-ImmH) for PfPNP over HsPNP is rooted in the structural and functional differences between the two enzymes. nih.govresearchgate.net While both enzymes catalyze the phosphorolysis of purine nucleosides, only PfPNP efficiently processes 5'-methylthioinosine (MTI). plos.orgnih.gov This unique substrate specificity of the parasite's enzyme provided a rational basis for designing a selective inhibitor. researchgate.net

MT-ImmH was synthesized to mimic the transition state of MTI, incorporating a 5'-methylthio group. nih.govresearchgate.net This chemical feature allows it to bind with high affinity to the active site of PfPNP. Crystallographic studies have revealed that the hydrophobic methylthio group of MT-ImmH fits into a specific hydrophobic pocket within the active site of PfPNP. nih.govresearchgate.netrcsb.org This pocket is adjacent to the more hydrophilic site that binds the 5'-hydroxyl group of general immucillin inhibitors like Immucillin-H. nih.govresearchgate.net

In contrast, the active site of HsPNP is not as well-suited to accommodate this methylthio group, resulting in a significantly weaker binding affinity. nih.govresearchgate.net This differential binding is quantified by the dissociation constants (Kd) and the resulting discrimination factor. MT-ImmH binds to PfPNP with a Kd of 2.7 nM, whereas its affinity for HsPNP is much lower, with a Kd of 303 nM. nih.govresearchgate.netrcsb.org This translates to a discrimination factor of 112, meaning that MT-ImmH is 112 times more potent at inhibiting the parasite's enzyme than the human enzyme. nih.govresearchgate.netrcsb.org This makes MT-ImmH the first inhibitor designed to preferentially target PfPNP. nih.gov While MT-ImmH still exhibits nanomolar affinity for HsPNP, its selectivity represents a significant step towards developing parasite-specific antimalarial drugs. nih.gov

Binding Affinities and Selectivity of MT-ImmH

EnzymeKd (nM)Discrimination Factor (HsPNP Kd / PfPNP Kd)
PfPNP2.7 nih.govresearchgate.netrcsb.org112 nih.govresearchgate.netrcsb.org
HsPNP303 nih.govresearchgate.netrcsb.org

Structural Determinants for Selective Binding within the PfPNP Active Site

The high selectivity of this compound (MT-ImmH) for Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) over its human counterpart is rooted in specific structural features of the parasite's enzyme active site. rcsb.orgnih.gov Crystallographic studies reveal that the active site of PfPNP contains a solvent-filled cavity near the 5'-position of the bound inhibitor, suggesting it can accommodate larger functional groups than the human enzyme. nih.govresearchgate.net This cavity forms a hydrophobic region specifically adapted to bind the 5'-methylthio group of MT-ImmH. rcsb.orgnih.gov

When MT-ImmH binds to PfPNP, its 5'-methylthio group inserts into this hydrophobic pocket. rcsb.orgnih.govresearchgate.net A key structural difference compared to the binding of Immucillin-H (ImmH) is the orientation of the 5'-substituent. The 5'-methylthio group of MT-ImmH is rotated approximately 135° relative to the position of the 5'-hydroxyl group of ImmH when it binds to the same site. plos.org This rotation positions the methylthio group to interact favorably with a distinct set of amino acid residues that line the hydrophobic pocket. plos.org

Site-directed mutagenesis studies have been instrumental in identifying the specific residues critical for this selective interaction. plos.orgnih.gov Research has focused on creating mutants of PfPNP to probe the importance of residues within the hydrophobic pocket required for the accommodation of the 5'-methylthio group. plos.orgnih.gov A triple mutant (PfPNP-TM), designed to mimic the PNP of Toxoplasma gondii (TgPNP) by introducing Tyr160Phe, Val66Ile, and Val73Ile substitutions, showed a significant decrease in its activity with 5'-methylthioinosine (MTI), the substrate analogue of MT-ImmH, while largely retaining its activity for inosine. plos.orgnih.gov This demonstrates the critical role of these specific residues in binding the methylthio moiety. Crystallographic analysis of this triple mutant in complex with ImmH revealed fewer hydrogen bond interactions for the inhibitor within this pocket, further explaining the reduced affinity. plos.orgnih.gov

Kinetic analysis of these and other mutants has confirmed that disruption of this hydrophobic pocket impairs the binding of the 5'-methylthio group while leaving inosine-binding capabilities relatively intact. plos.org These findings underscore that the unique architecture of the PfPNP active site, particularly the presence and composition of this hydrophobic sub-pocket, is a primary determinant for the high-affinity, selective binding of MT-ImmH. plos.org

Table 1: Kinetic Analysis of PfPNP Mutants with MTI and Inosine

Enzyme VariantEffect on MTI Binding/ActivityEffect on Inosine ActivityKey Finding
Wild-Type PfPNP High affinity and catalytic activityHigh affinity and catalytic activityEfficiently metabolizes both substrates. plos.org
PfPNP-TM (Tyr160Phe, Val66Ile, Val73Ile) Significant loss of 5'-methylthio activityActivity for inosine largely retainedMimics TgPNP and highlights the role of these residues in MTI specificity. plos.orgnih.gov
Other Mutants Disrupted binding of the 5'-methylthio groupActivity for inosine retainedConfirms the importance of the hydrophobic pocket for MTI accommodation. plos.org

Comparative Analysis of Inhibitor-Enzyme Molecular Interactions

The remarkable selectivity of this compound stems from distinct differences in its molecular interactions with the P. falciparum enzyme compared to host and other protozoan PNPs. MT-ImmH was specifically designed as a transition-state analog that mimics the structure of MTI during its phosphorolysis by PfPNP. nih.govplos.org This design strategy proved highly effective, yielding an inhibitor that strongly favors PfPNP. nih.govresearchgate.net

A comparative analysis of binding affinities reveals a significant disparity. MT-ImmH binds to PfPNP with a dissociation constant (Kd) of 2.7 nM and an inhibition constant (Ki) of 1.8 nM. nih.govplos.org In stark contrast, its affinity for human PNP is substantially lower, with a reported Kd of 303 nM, resulting in a selectivity factor of 112-fold in favor of the parasite enzyme. nih.govresearchgate.net The inhibitor is also significantly less effective against the PNP from the related apicomplexan parasite Toxoplasma gondii (TgPNP), which has a Ki of 290 nM, making MT-ImmH over 160-fold more potent for PfPNP. plos.org

The structural basis for this selectivity lies in the molecular interactions within the enzyme's active site. The crystal structure of the PfPNP-MT-ImmH complex shows the hydrophobic methylthio group of the inhibitor nestled within a hydrophobic region of the active site. rcsb.orgnih.gov This pocket is adjacent to the more hydrophilic site that binds the 5'-hydroxyl group of Immucillin-H. nih.govresearchgate.net Human PNP lacks a similarly accommodating hydrophobic pocket at this position, explaining its much weaker binding of MT-ImmH. nih.gov The dual specificity of PfPNP for both purine nucleosides and 5'-methylthiopurine nucleosides is a unique feature not observed in human PNP, which does not metabolize MTI. nih.govplos.org

MT-ImmH exhibits slow-onset, tight-binding inhibition kinetics with wild-type PfPNP, a characteristic feature of transition-state analogue inhibitors. plos.org This two-stage binding process, involving an initial interaction followed by a slower conformational change to a more tightly bound state, is not observed with PfPNP mutants where the hydrophobic pocket has been altered. plos.org This confirms that the specific molecular interactions between the methylthio group and the hydrophobic residues of the PfPNP active site are crucial for achieving this high-potency inhibition. plos.org

Table 2: Comparative Inhibition Constants of this compound

EnzymeInhibition/Dissociation ConstantSelectivity vs. PfPNP
P. falciparum PNP (PfPNP) Kd = 2.7 nM nih.govresearchgate.net, Ki* = 1.8 nM plos.orgN/A
Human PNP Kd = 303 nM nih.govresearchgate.net~112-fold less sensitive
T. gondii PNP (TgPNP) Ki* = 290 nM plos.org~161-fold less sensitive

Structure Activity Relationships Sar and Analogue Development

Investigating the Role of the 5'-Methylthio Moiety in Enhancing PfPNP Specificity

The introduction of the 5'-methylthio group was a pivotal step in achieving selectivity for PfPNP over its human counterpart. The rationale was based on the unique ability of PfPNP to process 5'-methylthioinosine (B12296304) (MTI), a substrate not utilized by human PNP. plos.orgnih.gov

Crystallographic studies of MT-ImmH bound to PfPNP confirmed the successful exploitation of the active site's structural features. The hydrophobic methylthio group of MT-ImmH was observed to insert into a specific hydrophobic pocket within the PfPNP active site. plos.orgresearchgate.netnih.govrcsb.org This pocket is adjacent to the more hydrophilic site that accommodates the 5'-hydroxyl group of ImmH. researchgate.netnih.govrcsb.org The orientation of the 5'-methylthio group in the bound state is rotated by approximately 135° compared to the position of the 5'-hydroxyl group of ImmH when it is bound to the enzyme. plos.org This distinct binding mode underscores the tailored fit of MT-ImmH to the PfPNP active site.

The functional consequence of this structural complementarity is a significant enhancement in binding affinity and specificity. MT-ImmH binds to PfPNP with a dissociation constant (Kd) of 2.7 nM, while its affinity for human PNP is substantially weaker, with a Kd of 303 nM. researchgate.netnih.govrcsb.org This results in a discrimination factor of 112, making MT-ImmH the first inhibitor to demonstrate such a strong preference for the parasite's enzyme. researchgate.netnih.govrcsb.org This selectivity is a direct result of the favorable interactions between the 5'-methylthio moiety and the hydrophobic pocket in the PfPNP active site, an interaction that is not as favorable in the human enzyme. plos.orgresearchgate.net

Systematic Exploration of Structural Modifications and Their Influence on Inhibitory Potency and Selectivity

The development of immucillin-based inhibitors has involved extensive exploration of structural modifications to enhance potency and selectivity. These studies have provided valuable insights into the structure-activity relationships of these compounds.

Site-directed mutagenesis studies on PfPNP have helped to identify key amino acid residues responsible for its dual substrate specificity and for the binding of inhibitors like MT-ImmH. plos.orgnih.gov For instance, mutations in residues such as Tyr160, Val66, and Val73 were shown to disrupt the binding of the 5'-methylthio group while largely preserving the enzyme's ability to process inosine (B1671953). plos.org A triple mutant (Tyr160Phe, Val66Ile, and Val73Ile) designed to mimic the PNP of Toxoplasma gondii (another apicomplexan parasite) exhibited a significant loss of activity towards MTI and a drastically reduced affinity for MT-ImmH. plos.orgnih.gov

Further modifications to the immucillin scaffold have been explored. For example, the development of DADMe-Immucillins, which feature a methylene (B1212753) bridge, led to even tighter binding inhibitors for human PNP. nih.govresearchgate.net The synthesis of 5'-alkylthio and arylthio derivatives of both ImmH and DADMe-ImmH has also been investigated. nih.gov While 5'-methylthio-ImmH (MT-ImmH) showed a 112-fold preference for PfPNP, a 5'-phenylthio-ImmH derivative exhibited only a 2-fold preference. nih.gov

In studies targeting human PNP, modifications to the 5'-position of DADMe-ImmH, such as the introduction of methylthio and propylthio groups, maintained strong inhibitory potency. nih.gov These systematic explorations highlight the delicate balance of structural features that govern the inhibitory potency and selectivity of immucillin derivatives against different PNPs.

Comparative Analysis with Other Immucillin Derivatives and Related Nucleoside Analogues

A comparative analysis of MT-ImmH with other immucillin derivatives and nucleoside analogues provides a broader context for its development and therapeutic potential.

Immucillin H (ImmH)

Immucillin H (also known as forodesine) is the parent compound from which MT-ImmH was derived. plos.orgmdpi.com It is a potent, picomolar inhibitor of mammalian PNPs and also effectively inhibits PfPNP. plos.orgmdpi.com In the context of malaria, ImmH has been shown to cause purine (B94841) starvation and subsequent death of P. falciparum in cell cultures. plos.org However, its high affinity for human PNP limits its selectivity. The key structural difference lies in the 5'-position: ImmH possesses a 5'-hydroxyl group, which forms hydrogen bonds within the active site of both human and parasite PNPs. plos.org In contrast, the 5'-methylthio group of MT-ImmH specifically targets a hydrophobic pocket in PfPNP, conferring its selectivity. plos.orgresearchgate.net

DADMe-Immucillin-G (BCX4945)

DADMe-Immucillin-G (BCX4945) is another potent transition-state analogue inhibitor of both human and Plasmodium PNPs, binding with picomolar affinity. plos.orgplos.org This compound has demonstrated efficacy in clearing P. falciparum infections in Aotus primates, a recognized animal model for malaria. plos.orgplos.org BCX4945 works by inhibiting both host and parasite PNP, leading to purine starvation in the parasite. plos.orgresearchgate.net While highly effective, its mechanism relies on inhibiting both enzymes, unlike MT-ImmH which was specifically designed to favor the parasite's enzyme. researchgate.netnih.gov

Preclinical Efficacy and Cellular Studies

In Vitro Anti-parasitic Activity in Cultured Plasmodium falciparum

5''-methylthio-immucillin-H (MT-ImmH) has demonstrated potent activity against Plasmodium falciparum in in-vitro settings. This transition state analogue inhibitor, which shows a preference for the malarial purine (B94841) nucleoside phosphorylase (PNP) over the human equivalent, effectively kills the parasite in culture. nih.gov The inhibitory concentration required to achieve 50% of the maximal effect (IC50 or ED50) has been determined in various studies.

One study reported that MT-ImmH kills P. falciparum in culture with an IC50 of 50 nM. nih.govasm.org This is comparable to the IC50 of Immucillin-H (ImmH), another PNP inhibitor, which was found to be 63 nM. asm.org Another report indicated an even lower ED50 of 50 nM for MT-ImmH against cultured P. falciparum parasites. vdoc.pub The potency of these immucillin analogues highlights the critical role of PNP in both the host erythrocyte and the parasite for the survival of P. falciparum. nih.gov It has been noted that the IC50 for PNP inhibitors can be influenced by the hematocrit of the culture, suggesting that the concentration of the human erythrocyte PNP can affect the apparent efficacy of the inhibitor. nih.govresearchgate.net

**Table 1: In Vitro Inhibitory Concentrations of this compound and Related Compounds against *P. falciparum***

Compound Target Enzyme IC50/ED50 (nM) Reference(s)
This compound (MT-ImmH) P. falciparum PNP 50 nih.govasm.orgvdoc.pub
Immucillin-H (ImmH) Human and P. falciparum PNP 35-63 asm.orgnih.gov

The primary mechanism by which this compound and other related immucillins induce parasite death is through "purine-less death". nih.govnih.gov Plasmodium falciparum is incapable of synthesizing purines de novo and is therefore entirely dependent on salvaging purines from the host erythrocyte. nih.govnih.gov The purine salvage pathway is essential for the synthesis of nucleic acids, which are vital for the parasite's rapid proliferation. nih.gov

The enzyme purine nucleoside phosphorylase (PNP) is a critical component of this pathway, catalyzing the conversion of inosine (B1671953) to hypoxanthine (B114508). nih.gov Hypoxanthine is a central precursor for all purines required by the parasite. nih.gov By inhibiting PNP, this compound effectively blocks the production of hypoxanthine from inosine. nih.gov This leads to a state of purine starvation, where the parasite is deprived of the necessary building blocks for DNA and RNA synthesis. nih.gov This disruption of nucleic acid synthesis ultimately results in cell death. nih.govplos.org

Evidence for this mechanism comes from rescue experiments where the growth-inhibitory effects of Immucillin-H could be reversed by the addition of hypoxanthine to the culture medium, but not by the addition of inosine, confirming the metabolic block at the PNP step. nih.gov While inhibition of PNP also affects the polyamine synthesis pathway in the parasite, studies suggest that purine starvation is the dominant mechanism of action leading to parasite death. plos.org

Determination of Inhibitory Concentrations (IC50/ED50 values) against P. falciparum

Cellular Metabolism and Precursor Utilization in P. falciparum-Infected Erythrocytes

In P. falciparum, the purine salvage pathway has a unique capability to utilize 5'-methylthioinosine (B12296304) (MTI), a metabolite not typically found in human metabolism. nih.govresearchgate.net MTI is derived from 5'-methylthioadenosine (MTA), a byproduct of the polyamine synthesis pathway. nih.gov The parasite's adenosine (B11128) deaminase (ADA) can convert MTA to MTI, which is then acted upon by P. falciparum purine nucleoside phosphorylase (PfPNP) to produce hypoxanthine. nih.govnih.gov This allows the parasite to recycle purines from polyamine metabolism. nih.gov

The role of MTI as a nucleic acid precursor in P. falciparum has been experimentally verified. Using accelerator mass spectrometry, it was demonstrated that radiolabeled MTI is actively incorporated into the nucleic acids of the parasite. nih.govasm.org This dual function of PfPNP in both the canonical purine salvage pathway and the recycling of methylthiopurines from polyamine synthesis underscores its importance for the parasite's survival. researchgate.net

The inhibition of PfPNP by this compound leads to significant disruptions in the intracellular purine pools of P. falciparum-infected erythrocytes. As a potent inhibitor of the conversion of both inosine and MTI to hypoxanthine, MT-ImmH causes a depletion of the downstream purine nucleotides necessary for nucleic acid synthesis. nih.gov

Metabolic studies using radiolabeled inosine in the presence of PNP inhibitors have shown a complete block in the incorporation of the label into the purine pool of the parasite. plos.org This directly demonstrates the disruption of purine salvage. Furthermore, the inhibition of PfPNP by MT-ImmH is expected to cause an accumulation of its substrates, inosine and MTI, while downstream metabolites like hypoxanthine, and consequently AMP and GMP, would be depleted. This perturbation of the delicate balance of the purine nucleotide pool is a key factor leading to the observed purine-less death of the parasite. nih.gov

Verification of 5'-Methylthioinosine as a Precursor for Nucleic Acid Synthesis in P. falciparum

Studies in Host Enzyme-Deficient Mammalian Cell Systems

Studies have shown that P. falciparum can survive in erythrocytes that are deficient in the host's purine salvage enzymes, such as adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP). nih.gov This indicates that the parasite's own enzymes, PfADA and PfPNP, are sufficient to meet its purine requirements for survival within the host cell. nih.gov

However, the efficacy of immucillin-based inhibitors highlights the importance of both host and parasite enzymes. While this compound was designed to be selective for the parasite's PNP, research suggests that to achieve complete inhibition of parasite growth, it is necessary to inhibit PNP activity in both the erythrocyte and the parasite. nih.govnih.gov This is because the host erythrocyte serves as a large reservoir of PNP, and inhibiting only the parasite's enzyme may not be sufficient to induce purine starvation, as the parasite could still potentially salvage hypoxanthine produced by the host enzyme. nih.gov The observation that the IC50 of PNP inhibitors is dependent on the hematocrit of the culture further supports the idea that the host enzyme pool is a significant factor. nih.gov

Advanced Methodologies for Investigating 5 Methylthio Immucillin H

Biochemical and Enzymatic Characterization Techniques

Biochemical and enzymatic assays form the cornerstone of characterizing the inhibitory power of 5''-methylthio-immucillin-H. These techniques allow for precise measurement of its effect on enzyme kinetics and provide insights into its mechanism of inhibition.

Cloning, Expression, and Purification of Recombinant PfPNP and HsPNP

To study the interaction between this compound and its targets, substantial quantities of pure and functional PfPNP and HsPNP are required. This is achieved through recombinant protein technology. nih.gov The general workflow involves the amplification of the genes encoding human PNP, often from a cDNA library (e.g., from the liver), and the corresponding gene from P. falciparum. nih.govbsmiab.org These genes are then cloned into an expression vector, such as a plasmid, which is subsequently introduced into a suitable expression host, commonly Escherichia coli or yeast like Pichia pastoris. nih.govbsmiab.org

Following transformation, the host cells are cultured, and the expression of the recombinant protein is induced. For instance, recombinant TgPNP, a related enzyme, has been expressed in E. coli by inducing the culture with IPTG. nih.gov After expression, the cells are harvested and lysed to release the cellular contents. researchgate.net The target enzyme is then purified from the cell lysate using chromatographic techniques. A common strategy is affinity chromatography, where the recombinant protein is designed with a tag (e.g., a polyhistidine-tag) that allows it to bind specifically to a resin (e.g., Ni-NTA resin), separating it from other cellular proteins. nih.gov A multi-step purification protocol, potentially involving several chromatography steps, can yield highly pure and active enzyme, with reports of obtaining tens of milligrams of homogeneous enzyme from a one-liter cell culture. nih.gov

Steady-State and Pre-Steady-State Kinetic Analysis of Enzyme Inhibition

Kinetic analyses are fundamental to quantifying the potency and selectivity of this compound. These studies have established it as a powerful inhibitor that was specifically designed to target PfPNP. rcsb.orgingentaconnect.comnih.gov this compound was engineered to mimic the transition state of the reaction catalyzed by PfPNP. rcsb.orgnih.gov

Steady-state kinetics are used to determine the inhibitor's dissociation constant (Kd) or inhibition constant (Ki), which measures the affinity of the inhibitor for the enzyme. For this compound (MT-ImmH), these analyses have revealed a remarkable selectivity. It binds to PfPNP with a Kd value of 2.7 nM, while its affinity for human PNP is significantly lower, with a Kd of 303 nM. rcsb.orgnih.govresearchgate.net This results in a discrimination factor of 112, making it the first inhibitor designed to preferentially target PfPNP. rcsb.orgnih.govresearchgate.net

Further investigation using pre-steady-state kinetics reveals that many immucillins, including MT-ImmH, are slow-onset, tight-binding inhibitors. plos.orgnih.gov This means the inhibition process involves an initial weak binding followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. plos.org For MT-ImmH, slow-onset kinetics were observed with a final, tight-binding inhibition constant (Ki*) of 1.8 nM for PfPNP. plos.org

Table 1: Kinetic Parameters for this compound Inhibition of PNP Enzymes
Enzyme TargetInhibition Constant (Kd / Ki)Reference
P. falciparum PNP (PfPNP)2.7 nM (Kd) rcsb.orgresearchgate.net
P. falciparum PNP (PfPNP)1.8 nM (Ki) plos.org
Human PNP (HsPNP)303 nM (Kd) rcsb.orgresearchgate.net

Coupled Enzymatic Assays for Real-time Monitoring of Reaction Progress

To monitor the activity of PNP and its inhibition in real-time, a coupled enzymatic assay is frequently employed. nih.gov This method is valuable for high-throughput screening and detailed kinetic studies. nih.govresearchgate.net The phosphorolysis of the substrate (e.g., inosine) by PNP produces hypoxanthine (B114508) and ribose-1-phosphate. nih.gov The production of hypoxanthine can be continuously monitored by coupling it to the activity of a second enzyme, xanthine (B1682287) oxidase. nih.govnih.gov

In this coupled system, xanthine oxidase catalyzes the oxidation of hypoxanthine to uric acid. researchgate.netnih.gov The formation of uric acid can be conveniently detected by monitoring the increase in absorbance at a specific wavelength, typically 293 nm. nih.govnih.gov By observing the rate of change in absorbance, one can determine the rate of the PNP-catalyzed reaction. When an inhibitor like this compound is introduced, a decrease or cessation of this rate provides a direct measure of its inhibitory effect on the PNP enzyme. nih.gov

Biophysical Techniques for Ligand-Target Interaction Analysis

Biophysical techniques provide direct evidence of binding and offer a deeper thermodynamic understanding of the interaction between this compound and its target enzymes. whiterose.ac.uk These methods complement kinetic data by characterizing the physical and energetic aspects of the binding event.

Dynamic Scanning Fluorimetry (DSF) for Thermal Stability Assessment

Dynamic Scanning Fluorimetry (DSF), also known as a thermal shift assay or ThermoFluor, is a powerful technique used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. nih.govharvard.edu The principle is that when a ligand binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). mdpi.com

The experiment is typically performed by monitoring the fluorescence of an environmentally sensitive dye (like SYPRO Orange) or the protein's intrinsic tryptophan fluorescence (nanoDSF) as the temperature is gradually increased. harvard.edumdpi.com As the protein unfolds (melts), hydrophobic regions become exposed, causing a change in the fluorescence signal which is plotted against temperature to generate a melting curve. nih.govharvard.edu A shift in the Tm to a higher temperature in the presence of this compound would indicate that the compound binds to and stabilizes PfPNP or HsPNP. harvard.edu This technique is valuable for confirming target engagement and can be adapted for high-throughput screening of potential inhibitors. nih.gov For example, a related technique, MS-CETSA, has been used to demonstrate that other inhibitors cause a significant thermal stabilization of PfPNP, confirming their binding to the target inside cells. malariaworld.orgnih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is considered a gold standard for characterizing biomolecular interactions because it provides a complete thermodynamic profile of the binding event in a single experiment. malvernpanalytical.com The technique directly measures the heat that is either released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target protein. malvernpanalytical.comharvard.edu

By analyzing the heat changes after successive injections, ITC can determine several key parameters:

Binding Affinity (KD): The dissociation constant, a measure of how tightly the ligand binds.

Stoichiometry (n): The molar ratio of the ligand to the protein in the resulting complex.

Enthalpy (ΔH): The change in enthalpy, representing the heat change associated with bond formation and breakage upon binding. malvernpanalytical.comwhiterose.ac.uk

Entropy (ΔS): The change in entropy, reflecting the change in disorder of the system upon binding. malvernpanalytical.comwhiterose.ac.uk

Table 2: Thermodynamic Binding Characterization of this compound
Enzyme TargetBinding Affinity (KD)Thermodynamic ImplicationReference
P. falciparum PNP (PfPNP)2.7 nMHigh-affinity binding driven by interactions within a specific hydrophobic pocket. rcsb.orgresearchgate.net
Human PNP (HsPNP)303 nMSignificantly weaker binding, indicating a less favorable thermodynamic profile compared to PfPNP. rcsb.orgresearchgate.net

Structural Biology Approaches

Structural biology provides critical insights into the molecular interactions between this compound and its target enzyme, offering a foundation for understanding its potency and selectivity.

X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound (MT-ImmH) to its target, Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP). The co-crystal structure of the PfPNP-MT-ImmH complex was determined to a resolution of 2.02 Å, providing a detailed atomic-level view of the enzyme-inhibitor interaction. rcsb.org

The structure revealed that PfPNP is a homohexamer, and in the crystallized complex, MT-ImmH is bound at each of the catalytic sites. nih.gov A key finding from the crystallographic data is the orientation of the inhibitor's unique 5'-methylthio group. This hydrophobic group inserts into a specific hydrophobic pocket within the enzyme's active site. rcsb.orgnih.gov This is a significant distinction from the binding of Immucillin-H (ImmH), where the 5'-hydroxyl group occupies a more hydrophilic region. nih.govplos.org The 5'-methylthio group of MT-ImmH is rotated approximately 135° compared to the 5'-hydroxyl group of ImmH, allowing it to access this different pocket. plos.orgnih.gov This structural feature is a primary determinant of MT-ImmH's high affinity and selectivity.

The analysis established that MT-ImmH was rationally designed to mimic the transition state of the PfPNP-catalyzed reaction with its specific substrate, 5'-methylthioinosine (B12296304) (MTI). nih.govresearchgate.net This targeted design resulted in an inhibitor that binds to PfPNP with a dissociation constant (Kd) of 2.7 nM, while its affinity for the human PNP is significantly lower (Kd of 303 nM), yielding a selectivity factor of 112 for the parasite enzyme. rcsb.orgnih.gov These structural and mechanistic insights underscore the dual function of PfPNP in both purine salvage and polyamine metabolism, reinforcing its importance as an antimalarial drug target. nih.govresearchgate.net

Crystallographic Data for PfPNP-MT-ImmH Complex (PDB ID: 1Q1G)
ParameterValueReference
MethodX-RAY DIFFRACTION rcsb.org
Resolution2.02 Å rcsb.org
Space GroupP 21 21 21 rcsb.org
R-Value Work0.211 rcsb.org
R-Value Free0.242 rcsb.org
Total Structure Weight187.45 kDa rcsb.org

While X-ray crystallography has been successful for the PfPNP-MT-ImmH complex, Cryo-Electron Microscopy (Cryo-EM) offers a powerful alternative for studying large and flexible macromolecular assemblies that are often challenging to crystallize. nih.gov PfPNP itself is a large, ~187 kDa homohexameric complex, making it a suitable candidate for structural analysis by cryo-EM. rcsb.orgplos.org

Cryo-EM allows for the structural characterization of macromolecules in a near-native, vitrified state, overcoming the need for crystallization. nih.gov This technique is particularly advantageous for visualizing different conformational states of a complex or for studying its interactions with other large cellular components. Although no specific cryo-EM studies focusing on the PfPNP-MT-ImmH complex have been published, the methodology is well-suited to investigate the broader biological context of PfPNP inhibition. For instance, cryo-EM could potentially be used to visualize the PfPNP enzyme within a larger metabolic complex inside the parasite, providing insights that are not accessible through crystallography of the isolated enzyme. The ability of cryo-EM to handle compositional and conformational heterogeneity would be invaluable in understanding the dynamic interactions of PfPNP in its cellular environment. nih.gov

X-ray Crystallography for Determination of Co-crystal Structures of PfPNP with this compound

Computational Chemistry and In Silico Drug Discovery Platforms

Computational approaches are essential for understanding inhibitor binding, optimizing lead compounds, and discovering new therapeutic applications.

Molecular modeling techniques, including docking and dynamics simulations, have been employed to investigate the interactions between PfPNP and its inhibitors. These computational studies are often guided by and used to interpret experimental data from X-ray crystallography. For example, molecular models of PfPNP mutants were designed based on the crystal structure of the enzyme in complex with MT-ImmH (PDB entry 1Q1G). plos.orgnih.gov

These in silico models help to rationalize the kinetic data observed for mutant enzymes and provide a structural basis for changes in inhibitor affinity. nih.gov By using programs like MODELLER for creating mutant structures and PyMOL for visualization, researchers can explore how specific amino acid changes in the active site affect the binding of MT-ImmH. plos.org For instance, simulations based on the wild-type PfPNP structure revealed that residues such as Val66 and Val73 are near the 5'-group of the bound inhibitor, and mutating these residues can disrupt inhibitor binding. plos.org

Furthermore, molecular dynamics simulations can probe the dynamic behavior of the enzyme-inhibitor complex, which is not captured by static crystal structures. Studies on the related inhibitor Immucillin-H have shown that ligand binding can reduce the protein's dynamic motion and solvent exchange, particularly in regions surrounding the catalytic site. nih.gov Such simulations are critical for understanding the allosteric effects and conformational changes that contribute to the tight binding of transition-state analogues like MT-ImmH.

Computational Tools Used in the Study of PfPNP-Inhibitor Interactions
Tool/PlatformApplicationReference
MODELLER 8v2Comparative modeling to create point mutant structures of PfPNP. plos.orgnih.gov
PyMOLMolecular graphics program for structural visualization. plos.org
ezCADDA web service platform that includes tools for small-molecule docking against microbial enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. taylorfrancis.com In its general form, a QSAR model is an equation where biological activity is a function of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. taylorfrancis.comresearchgate.net

Although no specific QSAR studies have been published for this compound, this methodology represents a valuable approach for the rational design of next-generation PfPNP inhibitors. A QSAR study would involve synthesizing a series of MT-ImmH analogs with varied substituents and measuring their inhibitory activity (e.g., IC₅₀ values) against PfPNP. mdpi.com Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Using statistical methods like multi-linear regression, a model would be developed to predict the inhibitory activity based on these descriptors. researchgate.net A validated QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and guiding synthetic efforts to optimize potency and selectivity. taylorfrancis.com

Target-similarity searching is an in silico strategy used in drug discovery and repositioning. semanticscholar.org The underlying principle is that an existing drug may exert an effect on a protein that is structurally or sequentially similar to its known target. semanticscholar.orgnih.gov This approach can identify new uses for approved drugs, which can significantly shorten the drug development timeline. researchgate.netnih.gov

While this compound was developed through rational design rather than repositioning, the concept is relevant to its target, PfPNP. nih.gov Researchers have used the P. falciparum proteome to perform similarity searches against databases of known drugs and their targets (like DrugBank and TTD) to identify approved drugs that could potentially be repositioned as antimalarials. semanticscholar.orgresearchgate.net In this context, one could use the structure of PfPNP to search for approved drugs that target structurally similar human enzymes. If such a drug exists and shows activity against the parasite with acceptable toxicity, it could be a candidate for repositioning. This chemogenomics approach complements targeted inhibitor design by exploring the vast space of existing therapeutics for new antimalarial leads. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Advanced Analytical and Isotopic Tracing Techniques

The investigation of this compound and its interactions within biological systems has been significantly advanced by sophisticated analytical methods. These techniques provide deep insights into its metabolic effects and mechanisms of action.

Accelerator Mass Spectrometry (AMS) for Tracing Metabolic Pathways

Accelerator Mass Spectrometry (AMS) is a highly sensitive technique capable of detecting minuscule amounts of isotopes, making it an invaluable tool for tracing the metabolic fate of compounds. In the context of parasitic diseases, AMS has been employed to verify the metabolic activity of precursors in nucleic acid synthesis. For instance, research on Plasmodium falciparum, the parasite responsible for malaria, has utilized AMS to confirm that 5'-methylthioinosine serves as an active precursor for nucleic acids. researchgate.net This is particularly relevant as protozoan parasites are often unable to synthesize purines "de novo" and depend on salvage pathways from their host. nih.gov By inhibiting key enzymes in these pathways, such as purine nucleoside phosphorylase (PNP), compounds like Immucillin-H can induce a state of "purine-less death" in the parasite. researchgate.net

The methionine salvage pathway is a critical metabolic route where 5'-methylthioadenosine (MTA) is recycled. scholaris.ca In many bacteria, protozoa, and plants, this process involves the enzyme 5'-methylthioadenosine nucleosidase (MTAN), which hydrolyzes MTA. scholaris.ca In mammals, a different enzyme, MTA phosphorylase (MTAP), carries out a similar function. scholaris.ca The accumulation of MTA, which can be induced by inhibitors, has been shown to affect various cellular processes, including polyamine synthesis and ethylene (B1197577) production in plants. scholaris.camedchemexpress.com AMS can be instrumental in tracking the flow of labeled atoms from this compound or related metabolic precursors through these intricate pathways, providing a quantitative measure of their impact on parasite metabolism.

Mass Spectrometry-Based Molecular Recognition (Native MS)

Native Mass Spectrometry (MS) has emerged as a powerful method for studying non-covalent protein-ligand interactions, preserving the native structure of complexes in the gas phase. This technique allows for the direct detection of a drug binding to its molecular target within a complex biological mixture. researchgate.net It is particularly useful for target identification, a critical and often challenging step in drug discovery. researchgate.net

In the study of this compound and its analogues, native MS can be used to probe the specific binding to its target enzyme. For example, the interaction between Immucillin-H and purine nucleoside phosphorylase (PNP) has been studied using electrospray ionization mass spectrometry (ESI-MS) to monitor changes in protein conformation and dynamics upon inhibitor binding. nih.gov These studies have revealed that the binding of the inhibitor makes the enzyme structure more compact. nih.gov

Crystal structure analysis of Plasmodium falciparum PNP in complex with this compound (MT-ImmH) has shown that the methylthio group of the inhibitor fits into a hydrophobic pocket of the enzyme. nih.govrcsb.org This structural insight, combined with binding affinity data, provides a detailed picture of molecular recognition. MT-ImmH was specifically designed to be a transition-state analogue for P. falciparum PNP and exhibits significantly higher affinity for the parasite enzyme compared to the human homologue, a desirable characteristic for a targeted therapeutic. nih.govrcsb.org

Table 1: Binding Affinities of Immucillin Derivatives

CompoundTarget EnzymeDissociation Constant (Kd) or Inhibition Constant (Ki)
This compound (MT-ImmH)P. falciparum PNP2.7 nM (Kd) nih.gov
This compound (MT-ImmH)Human PNP303 nM (Kd) nih.gov
Immucillin-H (ImmH)P. falciparum in culture35 nM (IC50) researchgate.net
5''-Methylthio-Immucillin-A (MT-ImmA)S. pneumoniae MTAN1.0 μM (Ki) nih.gov
Methylthio-DADMe-Immucillin A (MT-DADMe-ImmA)Human MTAP90 pM (Ki) medchemexpress.com

Cell-Based Phenotypic Screening Assays for Anti-parasitic Effects

Cell-based phenotypic screening is a crucial approach in drug discovery that assesses the effect of a compound on whole, living cells. plos.org This method is advantageous as it can identify compounds that act on previously unknown therapeutic targets and inherently selects for molecules with good cell permeability. plos.orgvdoc.pub

For anti-parasitic drug discovery, phenotypic screens are often the primary method for identifying new lead compounds. frontiersin.org These screens typically involve exposing cultured parasites to a library of chemical compounds and measuring their growth or viability. plos.orgnih.gov For instance, a high-throughput screen of the Medicines for Malaria Venture (MMV) Pathogen Box identified numerous molecules that inhibited the growth of blood-stage P. falciparum. nih.gov

The anti-parasitic effects of this compound and related compounds are evaluated in such assays. These compounds target purine salvage pathways, which are essential for the survival of purine-auxotrophic parasites like P. falciparum and Leishmania. nih.govplos.org Inhibition of enzymes like PNP or adenosine (B11128) deaminase (ADA) in these pathways leads to parasite death. researchgate.net For example, Immucillin-H has been shown to kill P. falciparum in erythrocyte cultures. researchgate.net

The effectiveness of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values derived from these cell-based assays. nih.govnih.gov These values represent the concentration of a compound required to inhibit a biological process by 50%. The development of specific inhibitors, such as 5'-methylthio coformycins for P. falciparum ADA, which show high selectivity for the parasite enzyme over the human counterpart, highlights the success of this approach. researchgate.net

Table 2: Anti-parasitic Activity of Selected Compounds

CompoundParasiteAssay TypeActivity (IC50/EC50)
Immucillin-H (ImmH)P. falciparumGrowth in human erythrocytes50 nM researchgate.net
This compound (MT-ImmH)P. falciparum (3D7 clone)-63 nM researchgate.net
Late-stage transition state analogsB. burgdorferiIn vitro culture0.3–0.4 μg/mL (IC50) nih.gov

Q & A

Q. What minimum dataset is required to replicate MT-ImmH synthesis and characterization?

  • Methodological Answer : Include (1) synthetic routes (e.g., Mitsunobu reaction for thiomethyl group introduction), (2) HPLC purity (>98%), (3) <sup>1</sup>H/<sup>13</sup>C NMR shifts (δ 2.1 ppm for SCH3), (4) high-resolution mass spectrometry (HRMS) data, and (5) enzyme inhibition curves. Deposit raw spectra in supplementary materials per Beilstein guidelines .

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